molecular formula C18H21N5O2 B10880042 (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880042
M. Wt: 339.4 g/mol
InChI Key: DWLIGOKOYWTUID-UHFFFAOYSA-N
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Description

4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound featuring an imidazole ring, a pyrazolone core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include aldehydes, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the pyrazolone core may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure.

    Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine have similar pyrazolone cores.

Uniqueness

4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its combination of an imidazole ring, a pyrazolone core, and a methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H21N5O2/c1-12(20-9-8-14-10-19-11-21-14)17-13(2)22-23(18(17)24)15-4-6-16(25-3)7-5-15/h4-7,10-11,22H,8-9H2,1-3H3,(H,19,21)

InChI Key

DWLIGOKOYWTUID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CN=CN3)C

Origin of Product

United States

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